CHEMBL77475

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

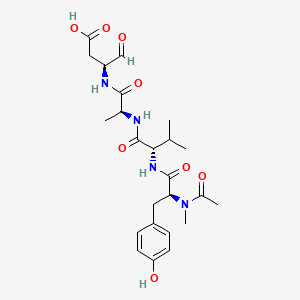

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is a synthetic peptide-aldehyde derivative.

Applications De Recherche Scientifique

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) has several scientific research applications, including:

Apoptosis Research: It is used to study the role of caspases in apoptosis by inhibiting their activity.

Disease Models: The compound is used in models of neurodegenerative diseases, cancer, and immune disorders to investigate the involvement of caspases.

Drug Development: It serves as a positive control in evaluating the effectiveness of potential anti-apoptotic drugs.

Méthodes De Préparation

The synthesis of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:

Solid-Phase Peptide Synthesis (SPPS): The peptide chain is assembled on a solid support, with each amino acid being added sequentially.

Cleavage from the Resin: The completed peptide is cleaved from the solid support using a suitable cleavage reagent.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Aldehyde Formation: The terminal aspartic acid residue is converted to an aldehyde group through oxidation.

Analyse Des Réactions Chimiques

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The peptide can undergo substitution reactions at various positions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various nucleophiles such as amines and thiols.

Mécanisme D'action

The mechanism of action of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) involves the inhibition of caspases, particularly caspase-1. The compound binds to the active site of the enzyme, preventing it from cleaving its natural substrates. This inhibition blocks the apoptotic signaling pathway, thereby preventing programmed cell death .

Comparaison Avec Des Composés Similaires

Acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) is unique due to its specific inhibition of caspase-1. Similar compounds include:

Acetyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde: Lacks the N-methyl group, resulting in different inhibitory properties.

Z-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a different chemical structure and mechanism of action.

These comparisons highlight the specificity and potency of acetyl-N-methyl-tyrosyl-valyl-alanyl-aspartyl-aldehyde (pseudo acid) in inhibiting caspase-1 .

Activité Biologique

Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal is a synthetic peptide that has garnered attention for its potential biological activities. This compound's structure comprises various amino acids, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

- Chemical Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 306.32 g/mol

This structure includes:

- Acetyl group

- N-methyl group on tyrosine

- Valine

- Alanine

- Aspartic acid

- Enzyme Inhibition : Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal may exhibit inhibitory effects on specific enzymes, similar to other peptide inhibitors. For instance, caspase inhibitors are known to modulate apoptotic pathways, which could be a mechanism for this compound .

- Cell Signaling Modulation : The compound's amino acid composition suggests potential interactions with various receptors and signaling pathways, particularly those involved in inflammation and apoptosis .

- Cytokine Regulation : Preliminary studies indicate that peptides with similar structures can influence cytokine production, such as interleukin-1 beta (IL-1β), which plays a role in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of peptides similar to Acetyl-(N-methyl)tyrosyl-valyl-alanyl-aspartal:

- Study on Apoptosis : A study demonstrated that peptides with structural similarities can inhibit apoptosis in human cells by blocking caspase activation, leading to increased cell survival under stress conditions .

- Inflammatory Response Modulation : Research indicated that certain peptide sequences can downregulate pro-inflammatory cytokines, suggesting a therapeutic role in conditions characterized by chronic inflammation .

Data Table of Biological Activities

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[acetyl(methyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O8/c1-13(2)21(24(36)25-14(3)22(34)26-17(12-29)11-20(32)33)27-23(35)19(28(5)15(4)30)10-16-6-8-18(31)9-7-16/h6-9,12-14,17,19,21,31H,10-11H2,1-5H3,(H,25,36)(H,26,34)(H,27,35)(H,32,33)/t14-,17-,19-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYDKJCHUAGGDW-VJARNRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N(C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.